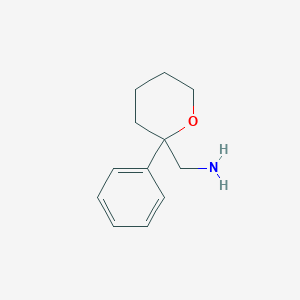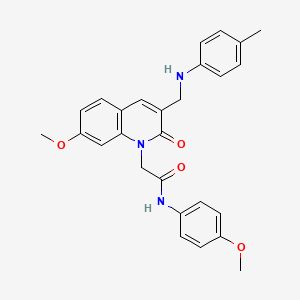
Azetidin-3-ylmethanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-ylmethanesulfonamide hydrochloride is a chemical compound with the CAS Number: 2413904-31-9 . It has a molecular weight of 186.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Azetidin-3-ylmethanesulfonamide hydrochloride is1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Azetidin-3-ylmethanesulfonamide hydrochloride is a powder at room temperature . It has a molecular weight of 186.66 . The compound’s InChI code is1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H .
Scientific Research Applications
Radical Addition Methods for Drug Discovery
The introduction of azetidin-3-yl groups into heteroaromatic bases through radical addition methods, such as the Minisci reaction, has been shown to be an effective strategy in drug discovery. This approach has been utilized to modify heteroaromatic systems found in significant pharmaceuticals, demonstrating the azetidin-3-yl group's utility in the development of inhibitors and other therapeutic agents. For example, this method was applied to the modification of compounds like the EGFR inhibitor gefitinib, showcasing its potential in enhancing drug properties (Duncton et al., 2009).
Synthesis of Substituted Azetidinones
The design and synthesis of 2-azetidinones scaffolds have attracted significant interest due to their biological and pharmacological potencies. A study described the effective synthesis of compounds with azetidin-3-yl groups, highlighting their importance in medicinal chemistry and pharmaceutical applications. Such compounds are key structural motifs in several naturally occurring alkaloids and have shown potential in various biological activities (Jagannadham et al., 2019).
Nickel-Mediated Alkyl-Aryl Suzuki Coupling
Another application of azetidin-3-ylmethanesulfonamide hydrochloride is in the preparation of aryloxetanes and arylazetidines using nickel-mediated alkyl-aryl Suzuki coupling. This efficient method facilitates the incorporation of azetidin-3-yl substituents into aromatic systems, underlining the substituent's significance in medicinal chemistry as a privileged motif (Duncton et al., 2008).
Antiviral Activity and Pharmacological Studies
Azetidin-3-ylmethanesulfonamide hydrochloride derivatives have been explored for their potential antiviral activities and biochemical properties. For instance, studies on compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have shown promising binding properties to nicotinic acetylcholine receptors, indicating potential applications in neurological disorders and imaging with PET scans (Doll et al., 1999).
Asymmetric Synthesis of β-Lactams
The metal-mediated carbonyl-1,3-butadien-2-ylation reaction has been employed for the asymmetric synthesis of β-lactams, utilizing azetidin-3-ylmethanesulfonamide hydrochloride derivatives. This method provides a convenient route to bioactive 3-substituted 3-hydroxy-β-lactam compounds, demonstrating the utility of azetidin-3-yl groups in the synthesis of complex molecules with potential pharmaceutical applications (Alcaide et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
azetidin-3-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODAHDTXRXOASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2992649.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)
![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)
![N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2992664.png)